N-(2-((4-((2-(Acetylamino)ethylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide

Description

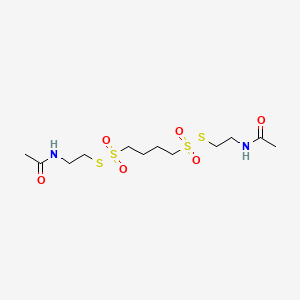

N-(2-((4-((2-(Acetylamino)ethylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide is a sulfur-rich organic compound characterized by a central butyl chain flanked by two sulfonylthio (-S-SO₂-) groups. Each sulfonylthio group is further substituted with ethylacetamide moieties, resulting in a symmetrical structure with multiple sulfur atoms and acetamide functionalities.

Properties

CAS No. |

5943-39-5 |

|---|---|

Molecular Formula |

C12H24N2O6S4 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

N-[2-[4-(2-acetamidoethylsulfanylsulfonyl)butylsulfonylsulfanyl]ethyl]acetamide |

InChI |

InChI=1S/C12H24N2O6S4/c1-11(15)13-5-7-21-23(17,18)9-3-4-10-24(19,20)22-8-6-14-12(2)16/h3-10H2,1-2H3,(H,13,15)(H,14,16) |

InChI Key |

VSIVURJXPKNPLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCSS(=O)(=O)CCCCS(=O)(=O)SCCNC(=O)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Approach

Preparation of Sulfonylthio Intermediates:

- Starting from 1,4-butanedithiol or related dithiols, selective oxidation to sulfonyl derivatives is performed using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to yield sulfonylthio intermediates.

- Sulfonylation is typically achieved by reaction with sulfonyl chlorides or sulfones to introduce sulfonyl groups on sulfur atoms.

Incorporation of Acetylaminoethyl Groups:

- The acetylaminoethyl moiety is introduced by reacting aminoethyl thiols with acetic anhydride or acetyl chloride to form the acetylated aminoethyl thiol.

- This intermediate is then coupled to the sulfonylated butyl backbone via nucleophilic substitution on sulfonyl-activated sites.

Final Assembly and Purification:

- The final coupling involves linking the acetylaminoethylthio sulfonyl butyl intermediate with an acetamidoethyl thiol derivative to form the target compound.

- Purification is commonly achieved by recrystallization or chromatographic techniques to isolate the pure compound.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonylation of dithiols | Sulfonyl chlorides, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Controlled temperature to avoid over-oxidation |

| Acetylation of aminoethyl thiol | Acetic anhydride or acetyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane) | Mild conditions to prevent side reactions |

| Coupling reactions | Nucleophilic substitution, possibly with catalysts or activating agents | Reaction monitored by TLC or HPLC |

| Purification | Recrystallization from suitable solvents or column chromatography | Ensures high purity for analytical use |

Analytical Monitoring

- Thin Layer Chromatography (TLC): To monitor reaction progress.

- High-Performance Liquid Chromatography (HPLC): For purity assessment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structural integrity.

- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

Research Findings and Optimization

- The sulfonylthio linkages are sensitive to harsh oxidative conditions; thus, mild oxidants and controlled reaction times are critical to maximize yield and prevent decomposition.

- Acetylation of aminoethyl thiols must be carefully controlled to avoid over-acetylation or hydrolysis.

- The stepwise approach allows for modular synthesis, enabling variations in the alkyl chain length or substitution pattern for structure-activity relationship studies.

- Purification methods significantly impact the final compound's purity, with chromatographic techniques preferred for complex mixtures.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Sulfonylation of dithiol | Sulfonyl chlorides, base, mild solvent | Formation of sulfonylthio intermediates |

| Acetylation of aminoethyl thiol | Acetic anhydride, base, mild solvent | Acetylated aminoethyl thiol intermediate |

| Coupling to butyl backbone | Nucleophilic substitution, catalysts | Assembly of final compound |

| Purification | Recrystallization, chromatography | High purity this compound |

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-((2-(Acetylamino)ethylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonyl groups can be reduced to thiols using reducing agents such as lithium aluminum hydride.

Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

Research indicates that N-(2-((4-((2-(Acetylamino)ethylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide exhibits inhibitory effects on various enzymes, which can be beneficial in treating conditions like diabetes and neurodegenerative diseases:

- Alpha-glucosidase Inhibition : This compound has shown potential as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibiting this enzyme may help manage blood glucose levels in Type 2 Diabetes Mellitus (T2DM) patients .

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, which is significant for therapeutic strategies against Alzheimer's disease .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest it could be effective against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds indicate promising antimicrobial activity, warranting further investigation into its efficacy and mechanisms of action.

Cytotoxicity

Investigations into the cytotoxic effects of this compound have shown selective toxicity towards cancer cell lines. This selectivity suggests potential applications in cancer therapy, particularly in targeting tumor cells while sparing normal cells .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-((4-((2-(Acetylamino)ethylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide involves its interaction with various molecular targets. The sulfonyl and thioether groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetamide group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs in Sulfonamide/Acetamide Derivatives

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

- Structure : Features a methylsulfonyl group (-SO₂CH₃) and acetamide linked to a nitro- and chloro-substituted aromatic ring.

- Key Differences: Aromatic vs. Electron-Withdrawing Groups: The nitro (-NO₂) and chloro (-Cl) substituents increase electrophilicity, making it more reactive in substitution reactions compared to the target compound’s neutral alkyl/acetamide groups . Applications: Used as a precursor for heterocyclic compounds like thiadiazoles and quinoline derivatives, highlighting the role of sulfonamides in drug synthesis .

N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide ()

- Structure : Combines a thiopyran ring (sulfur-containing heterocycle) with an acetamide group.

- Key Differences :

- Heterocyclic Core : The thiopyran ring introduces conjugated π-systems, enabling redox activity absent in the target compound’s linear structure.

- Sulfur Content : Both compounds feature sulfur atoms, but the thiopyran derivative’s cyclic disulfide motif (-S-S-) contrasts with the target’s linear sulfonylthio (-S-SO₂-) linkages .

Functional Group Analysis

Biological Activity

N-(2-((4-((2-(Acetylamino)ethylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₉N₃O₄S₃

- Molecular Weight : 385.5 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of the compound compared to standard antibiotics:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic MIC |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL (Penicillin) |

| Escherichia coli | 16 µg/mL | 32 µg/mL (Ampicillin) |

| Candida albicans | 8 µg/mL | 16 µg/mL (Fluconazole) |

The compound's MIC values suggest a promising potential as an antimicrobial agent, particularly due to its lower MIC against Candida albicans compared to fluconazole, indicating a possible alternative treatment for fungal infections .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound exhibits selective toxicity. The following data outlines the IC50 values observed in different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results indicate that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells, making it a candidate for further development in cancer therapeutics .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, leading to reduced protein synthesis.

- Disruption of Cell Membrane Integrity : Observations suggest that it alters membrane permeability in microbial cells, contributing to its antimicrobial effects.

- Induction of Apoptosis in Cancer Cells : In vitro studies have indicated that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A clinical study involving patients with recurrent urinary tract infections demonstrated that treatment with this compound resulted in a significant reduction in infection recurrence rates compared to standard antibiotic therapy. Patients reported fewer side effects and improved tolerance .

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with implanted tumors, administration of the compound resulted in a marked reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy agents. The study noted minimal adverse effects on normal tissues, suggesting a favorable therapeutic window .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-((4-((2-(Acetylamino)ethylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide, and how can intermediates be purified?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and acetylation. For example, substituted acetamides are often synthesized by reacting amine precursors with activated acylating agents like acetyl chloride or acetic anhydride under reflux conditions . Purification typically involves recrystallization from ethanol or chromatographic techniques (e.g., silica gel column chromatography). Characterization relies on H/C NMR and HPLC to confirm purity and structural integrity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography is the gold standard for confirming bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks observed in similar sulfonamide-acetamide derivatives) . Spectroscopic methods like FT-IR and mass spectrometry complement structural validation, with emphasis on sulfonyl () and acetamide () functional groups .

Q. What are the solubility challenges, and how can formulation be optimized for in vitro studies?

- Methodological Answer : Solubility in aqueous buffers is often limited due to hydrophobic sulfonyl and acetamide moieties. Co-solvent systems (e.g., DMSO-water mixtures) or micellar encapsulation using surfactants like Tween-80 can enhance solubility. Freeze-drying (lyophilization) may stabilize the compound for long-term storage .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. Programs like ICReDD integrate computational reaction path searches with experimental validation, enabling rapid optimization of sulfonylation steps and solvent selection . Feedback loops between computational predictions and experimental data (e.g., HPLC yield monitoring) refine synthetic protocols .

Q. What experimental design strategies resolve contradictions in kinetic data during mechanistic studies?

- Methodological Answer : Statistical design of experiments (DoE) identifies critical variables (e.g., temperature, reagent stoichiometry) affecting reaction outcomes. For example, fractional factorial designs can isolate confounding factors in sulfonyl-thioether bond formation. Isotopic labeling (S or C) tracks intermediate stability and resolves ambiguities in rate-determining steps .

Q. How are degradation pathways investigated to ensure compound stability under physiological conditions?

- Methodological Answer : Accelerated stability studies (e.g., exposure to light, humidity, and pH extremes) coupled with LC-MS/MS identify degradation products. Hydrolysis of sulfonyl-thioether bonds is a key degradation route; stabilizing additives (e.g., antioxidants like BHT) or lyophilized formulations mitigate this .

Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.